molecular formula C17H13ClFNO4 B11164497 5-chloro-3-[2-(2-fluoro-4-methoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one

5-chloro-3-[2-(2-fluoro-4-methoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one

Cat. No.: B11164497
M. Wt: 349.7 g/mol
InChI Key: JAAJQFBEMUYDHD-UHFFFAOYSA-N
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Description

5-chloro-3-[2-(2-fluoro-4-methoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one is a complex organic compound with potential applications in various fields, including medicinal chemistry and material science. This compound features a unique structure that combines a chloro, fluoro, and methoxy-substituted phenyl ring with an indole core, making it an interesting subject for chemical research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-3-[2-(2-fluoro-4-methoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one typically involves multiple steps, including halogenation, esterification, and cyclization reactions. One common approach is to start with the halogenation of a suitable phenyl precursor to introduce the chloro and fluoro substituents. This is followed by esterification to attach the methoxy group. The final step involves cyclization to form the indole core under controlled conditions, such as using a palladium-catalyzed reaction .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to ensure high yield and purity. This can include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

5-chloro-3-[2-(2-fluoro-4-methoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group yields a ketone, while reduction of the carbonyl group yields an alcohol .

Scientific Research Applications

5-chloro-3-[2-(2-fluoro-4-methoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 5-chloro-3-[2-(2-fluoro-4-methoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a therapeutic effect. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 5-chloro-3-[2-(2-fluoro-4-methoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one stands out due to its indole core, which imparts unique chemical and biological properties. This makes it a valuable compound for research and development in various fields .

Properties

Molecular Formula

C17H13ClFNO4

Molecular Weight

349.7 g/mol

IUPAC Name

5-chloro-3-[2-(2-fluoro-4-methoxyphenyl)-2-oxoethyl]-3-hydroxy-1H-indol-2-one

InChI

InChI=1S/C17H13ClFNO4/c1-24-10-3-4-11(13(19)7-10)15(21)8-17(23)12-6-9(18)2-5-14(12)20-16(17)22/h2-7,23H,8H2,1H3,(H,20,22)

InChI Key

JAAJQFBEMUYDHD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)CC2(C3=C(C=CC(=C3)Cl)NC2=O)O)F

Origin of Product

United States

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